

Application Note and Protocol for the Nitration of 4-Phenoxyaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Phenoxyaniline

Cat. No.: B093406

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 4-phenoxy-2-nitroaniline through the nitration of **4-phenoxyaniline**. Due to the sensitivity of the primary amino group to oxidation and to control the regioselectivity of the nitration, the synthesis is performed via a three-step process:

- Acetylation: Protection of the amino group of **4-phenoxyaniline** as an acetamide.
- Nitration: Electrophilic aromatic substitution on the protected intermediate, N-(4-phenoxyphenyl)acetamide.
- Hydrolysis: Deprotection of the acetamido group to yield the final product.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Appearance	¹ H NMR (δ, ppm)	IR (cm ⁻¹)
4-Phenoxyaniline	C ₁₂ H ₁₁ NO	185.22	82-85	Off-white to pale brown solid	Predicted: 6.8-7.4 (m, 9H, Ar-H), 4.8 (br s, 2H, -NH ₂)	Predicted: 3400-3200 (N-H stretch), 1600-1450 (C=C stretch, Ar), 1240 (C-O stretch)
N-(4-Phenoxyphenyl)acetamide	C ₁₄ H ₁₃ NO ₂	227.26	134-136	White to off-white solid	Predicted: 9.8 (s, 1H, -NH), 7.0-7.6 (m, 9H, Ar-H), 2.1 (s, 3H, -CH ₃)	Predicted: 3300 (N-H stretch), 1660 (C=O stretch, amide I), 1600-1450 (C=C stretch, Ar), 1540 (N-H bend, amide II), 1240 (C-O stretch)
4-Phenoxy-2-nitroaniline	C ₁₂ H ₁₀ N ₂ O ₃	230.22	116-118[1]	Yellow to orange solid	Predicted: 7.9 (d, 1H), 7.0-7.5 (m, 7H), 6.9 (d, 1H), 5.0 (br s, 2H, -NH ₂)	Predicted: 3500-3300 (N-H stretch), 1620 (N-H bend), 1580, 1340 (N-O stretch, nitro), 1240

(C-O
stretch)

Note: Predicted spectral data is based on typical chemical shifts and vibrational frequencies for the respective functional groups and structural motifs.

Experimental Protocols

Part 1: Acetylation of 4-Phenoxyaniline to N-(4-Phenoxyphenyl)acetamide

This procedure protects the amino group to prevent oxidation and direct the subsequent nitration.

Materials:

- **4-Phenoxyaniline**
- Acetic anhydride
- Glacial acetic acid
- Deionized water
- Ethanol

Procedure:

- In a round-bottom flask, dissolve **4-phenoxyaniline** in glacial acetic acid.
- To the stirred solution, add acetic anhydride dropwise.
- Heat the reaction mixture at a gentle reflux for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water with stirring.

- Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
- Recrystallize the crude N-(4-phenoxyphenyl)acetamide from an ethanol/water mixture to obtain a purified product.
- Dry the product in a vacuum oven.

Part 2: Nitration of N-(4-Phenoxyphenyl)acetamide

This step introduces a nitro group onto the aromatic ring. The acetamido and phenoxy groups are ortho, para-directing. The nitration is expected to occur primarily at the position ortho to the amino group (and meta to the phenoxy group) due to the strong activating and directing effect of the acetamido group.

Materials:

- N-(4-Phenoxyphenyl)acetamide
- Concentrated sulfuric acid (98%)
- Concentrated nitric acid (70%)
- Crushed ice
- Deionized water

Procedure:

- In a flask, dissolve N-(4-phenoxyphenyl)acetamide in concentrated sulfuric acid, maintaining the temperature below 10°C in an ice bath.
- In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
- Add the cold nitrating mixture dropwise to the solution of the acetamide over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C.

- After the addition is complete, continue stirring the reaction mixture in the ice bath for another 1-2 hours.
- Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
- Allow the ice to melt, and the crude product will precipitate.
- Collect the solid product by vacuum filtration and wash with copious amounts of cold water until the filtrate is neutral.
- The crude N-(2-nitro-4-phenoxyphenyl)acetamide can be used directly in the next step or recrystallized from ethanol for purification.

Part 3: Hydrolysis of N-(2-nitro-4-phenoxyphenyl)acetamide to 4-Phenoxy-2-nitroaniline

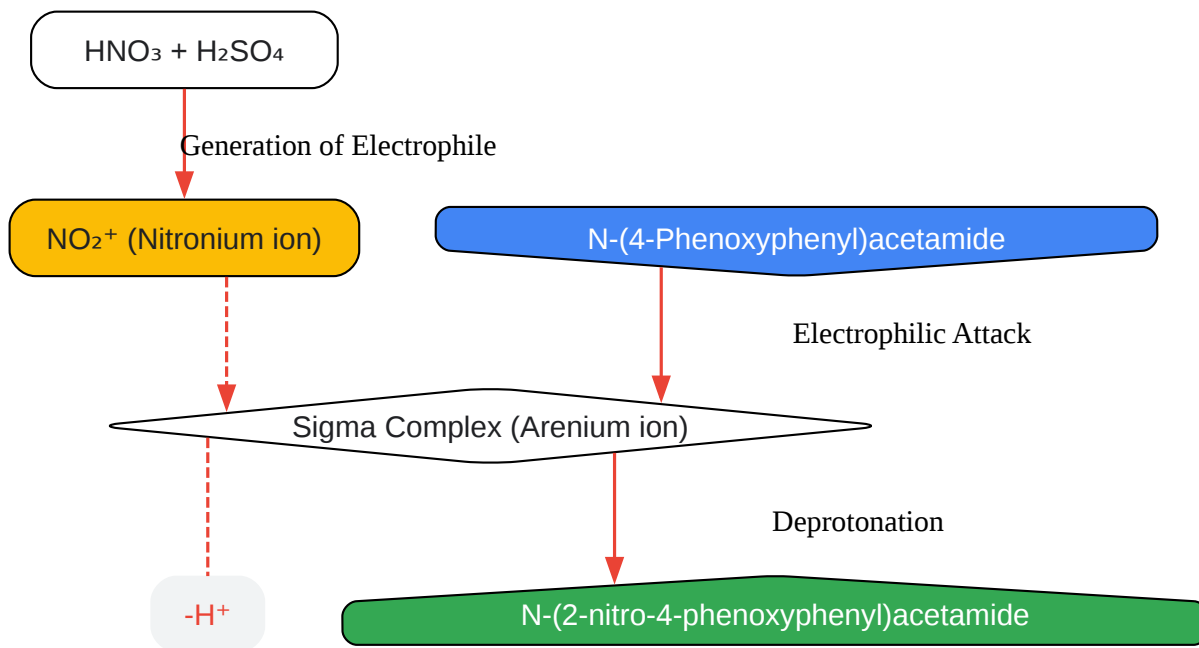
This final step removes the acetyl protecting group to yield the target compound.

Materials:

- N-(2-nitro-4-phenoxyphenyl)acetamide
- Concentrated sulfuric acid (70%) or concentrated hydrochloric acid
- Sodium hydroxide solution (e.g., 10% w/v)
- Deionized water

Procedure:

- In a round-bottom flask, suspend the crude N-(2-nitro-4-phenoxyphenyl)acetamide in a 70% sulfuric acid solution.
- Heat the mixture under reflux for 1-2 hours, or until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and pour it into a beaker of ice water.



[Click to download full resolution via product page](#)

Caption: Key steps in the electrophilic aromatic substitution (nitration) mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Application Note and Protocol for the Nitration of 4-Phenoxyaniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b093406#experimental-procedure-for-the-nitration-of-4-phenoxyaniline\]](https://www.benchchem.com/product/b093406#experimental-procedure-for-the-nitration-of-4-phenoxyaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com